
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- is a unique organometallic compound that features a cyclopropane ring with silicon and germanium atoms. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- typically involves the reaction of dichloromethane with silicon and germanium precursors under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon and germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon and germanium species.
Substitution: The compound can undergo substitution reactions where one or more of the trimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield silicon and germanium oxides, while substitution reactions produce derivatives with different functional groups.
Applications De Recherche Scientifique
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a component in electronic devices.
Mécanisme D'action
The mechanism of action of Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The pathways involved include the formation and stabilization of reactive intermediates, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organometallic cyclopropanes with different substituents, such as:
Silacyclopropane: Contains only silicon in the cyclopropane ring.
Germacyclopropane: Contains only germanium in the cyclopropane ring.
Carbocyclopropane: Contains only carbon in the cyclopropane ring.
Uniqueness
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- is unique due to the presence of both silicon and germanium in the cyclopropane ring, which imparts distinctive chemical properties and reactivity. This dual-metal composition allows for a broader range of chemical transformations and applications compared to its single-metal counterparts.
Propriétés
Numéro CAS |
136131-68-5 |
|---|---|
Formule moléculaire |
C54H66Ge2Si |
Poids moléculaire |
888.4 g/mol |
InChI |
InChI=1S/2C18H22Ge.C18H22Si/c3*1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h3*7-10H,1-6H3 |
Clé InChI |
IBCSHEFIIMJXCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Si]C2=C(C=C(C=C2C)C)C)C.CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C.CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
ethanimidamide](/img/structure/B14280755.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
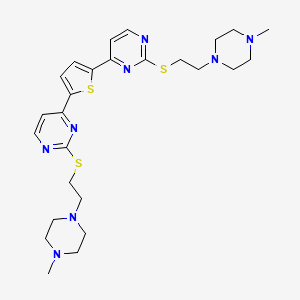
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
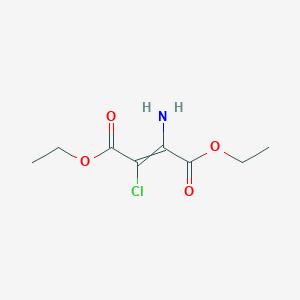
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
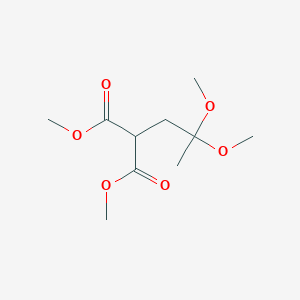
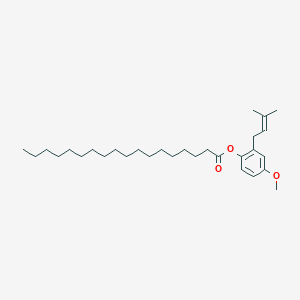
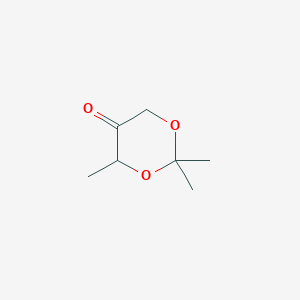
![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
